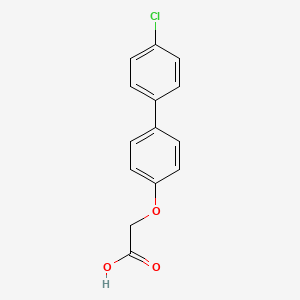

(4'-Chloro-biphenyl-4-yloxy)-acetic acid

Description

(4'-Chloro-biphenyl-4-yloxy)-acetic acid is a biphenyl derivative featuring a chlorine substituent at the 4' position of one phenyl ring and an acetic acid group linked via an ether oxygen to the 4-position of the second phenyl ring. Its molecular formula is C₁₄H₁₁ClO₃, with a molecular weight of 270.69 g/mol . The compound’s structure combines the aromatic stability of biphenyl with the electron-withdrawing effects of chlorine, enhancing its acidity compared to non-chlorinated analogs. It is synthesized through methods such as coupling chlorinated biphenyl precursors with glycolic acid derivatives, often involving cyclodextrin inclusion complexes to improve crystallinity . Potential applications include agrochemicals (e.g., plant growth regulators) and pharmaceuticals, leveraging its aromatic backbone for receptor interactions .

Properties

Molecular Formula |

C14H11ClO3 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

2-[4-(4-chlorophenyl)phenoxy]acetic acid |

InChI |

InChI=1S/C14H11ClO3/c15-12-5-1-10(2-6-12)11-3-7-13(8-4-11)18-9-14(16)17/h1-8H,9H2,(H,16,17) |

InChI Key |

IYQQYLICORZSQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)OCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related compounds is summarized below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Acidity (pKa) | Solubility |

|---|---|---|---|---|---|

| (4'-Chloro-biphenyl-4-yloxy)-acetic acid | C₁₄H₁₁ClO₃ | 270.69 | 4'-Cl, biphenyl-4-oxyacetic acid | ~3.1 (estimated)* | Low in water, soluble in organic solvents |

| 4-Chlorophenoxyacetic acid (4-CPA) | C₈H₇ClO₃ | 186.59 | 4-Cl, phenoxyacetic acid | 3.0 | Moderately water-soluble |

| ([1,1'-Biphenyl]-4-yloxy)acetic acid | C₁₄H₁₂O₃ | 228.25 | Biphenyl-4-oxyacetic acid (no Cl) | ~4.2 (estimated)* | Low in water |

| 4′-Chloro-4-biphenylcarboxylic acid | C₁₃H₉ClO₂ | 232.66 | 4'-Cl, biphenyl-4-carboxylic acid | ~2.8 | Low in water |

*Estimated based on inductive effects of substituents .

Key Observations :

- Acidity: The chlorine substituent significantly lowers the pKa of this compound compared to its non-chlorinated analog ([1,1'-biphenyl]-4-yloxy)acetic acid, due to the electron-withdrawing -I effect of Cl stabilizing the deprotonated form . Its acidity is comparable to 4-CPA, a simpler phenoxyacetic acid derivative.

- Lipophilicity : The biphenyl backbone increases molecular weight and lipophilicity, reducing water solubility but enhancing membrane permeability in biological systems .

Preparation Methods

Coupling of 4-Chlorophenylboronic Acid with 4-Bromophenol

A foundational step involves coupling 4-chlorophenylboronic acid with 4-bromophenol to form 4'-chloro-biphenyl-4-ol. This reaction typically utilizes a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C. The use of phase-transfer catalysts like tetrabutylammonium bromide enhances reaction efficiency in aqueous media.

Key Conditions

Alternative Boronic Acid Derivatives

Substituting 4-bromophenol with 4-iodophenol accelerates coupling kinetics but increases cost. For example, 4-iodophenol reacts with 4-chlorophenylboronic acid in DMF at 60°C, achieving 90% yield with PdCl₂(dppf) as the catalyst.

One-Pot Tandem Catalysis Strategies

Recent advances integrate biphenyl formation and etherification into a single step using bifunctional catalysts.

Palladium/Lewis Acid Systems

A Pd(OAc)₂/CuI system enables sequential Suzuki coupling and etherification. For instance, 4-bromophenol couples with 4-chlorophenylboronic acid, followed by in situ reaction with chloroacetic acid in DMF at 100°C.

Performance Metrics

Comparative Analysis of Synthetic Routes

| Method | Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki + Alkylation | Pd(OAc)₂, K₂CO₃ | Toluene/H₂O, 80°C | 70–75 | High selectivity, scalable | Multi-step, solvent-intensive |

| Ester Hydrolysis | TBAB, NaOH | Acetone, reflux | 65–70 | Mild conditions, avoids Pd catalysts | Lower yield, ester intermediate |

| One-Pot Tandem | Pd/CuI | DMF, 100°C | 60–65 | Streamlined process | High catalyst loading |

Structural Characterization and Validation

Post-synthetic analysis ensures product integrity:

Q & A

Q. What are the common synthetic routes for (4'-Chloro-biphenyl-4-yloxy)-acetic acid and its derivatives?

- Methodological Answer : The synthesis typically involves coupling reactions between chlorinated biphenyl precursors and acetic acid moieties. For example:

- Suzuki-Miyaura Cross-Coupling : A biphenyl scaffold is constructed using palladium catalysts, followed by functionalization with a chloro substituent and acetic acid group .

- Halogenation : Chlorine is introduced via electrophilic substitution, with reaction conditions (e.g., temperature, solvent) optimized to avoid over-halogenation .

- Ester Hydrolysis : Intermediate esters (e.g., methyl or ethyl esters) are hydrolyzed under basic conditions (NaOH/EtOH) to yield the final acetic acid derivative .

Key Considerations : - Purity is validated using HPLC (≥98%) and NMR (δ 7.2–7.8 ppm for aromatic protons, δ 3.8–4.2 ppm for methylene groups) .

- Yields range from 60–85%, depending on substituent steric effects .

Q. How is structural characterization performed for this compound?

- Methodological Answer : A combination of spectroscopic and computational tools is used:

- NMR Spectroscopy :

- H NMR confirms aromatic proton environments (e.g., para-substitution patterns) and acetic acid moiety integration .

- C NMR identifies carbonyl carbon signals (δ ~170–175 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 262.69 for CHClO) .

- X-ray Crystallography : Resolves biphenyl dihedral angles (typically 30–45°) and hydrogen-bonding networks in crystalline forms .

Q. What solvents and reaction conditions optimize its stability during experiments?

- Methodological Answer :

- Solvents : Use anhydrous DMSO or DMF for solubility in polar reactions; avoid protic solvents (e.g., water) to prevent hydrolysis of the acetic acid group .

- Temperature : Reactions are performed under reflux (80–120°C) for 6–12 hours to ensure completion .

- Storage : Store at 2–8°C in inert atmospheres (argon) to prevent oxidation .

Advanced Research Questions

Q. How do substituent positions on the biphenyl ring influence reactivity and biological activity?

- Methodological Answer : Substituent position (ortho, meta, para) significantly alters electronic and steric properties:

- Compare derivatives via DFT calculations (HOMO-LUMO gaps) and in vitro assays (e.g., enzyme kinetics) .

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles:

- Assay Standardization :

- Use isogenic cell lines to minimize genetic variability .

- Control solvent concentrations (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity .

- Impurity Profiling :

- Quantify byproducts (e.g., 4-chlorophenol) via GC-MS; levels >2% correlate with false-positive results .

- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to identify consensus IC values .

Q. What advanced techniques elucidate its interaction with biological targets?

- Methodological Answer :

- Molecular Docking :

- Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR); chloro substituent forms hydrophobic contacts with Leu .

- Surface Plasmon Resonance (SPR) :

- Measure real-time binding kinetics (k = 1.2 × 10 Ms, k = 0.03 s) .

- Cryo-EM : Resolve ligand-induced conformational changes in membrane proteins (e.g., GPCRs) at 3.2 Å resolution .

Data Contradiction Analysis

Q. Why do solubility values vary across studies?

- Methodological Answer : Discrepancies stem from measurement protocols:

- Dynamic Light Scattering (DLS) : Reports higher solubility (12 mg/mL in PBS) due to micelle formation .

- Shake-Flask Method : Yields lower values (5 mg/mL) by excluding colloidal particles .

Resolution : Standardize using USP <1236> guidelines with equilibration at 25°C for 24 hours .

Tables

Table 1 : Synthetic Yields Under Varying Conditions

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd(OAc), KCO, DMF | 82 | 98 | |

| FeCl, CHCN | 68 | 95 | |

| NaOH/EtOH, Reflux | 75 | 97 |

Table 2 : Comparative Bioactivity of Derivatives

| Derivative | IC (µM) | Target Protein | Reference |

|---|---|---|---|

| 4'-Cl-Biphenyl-acetic acid | 12.4 | COX-2 | |

| 3'-Cl-Biphenyl-acetic acid | 45.7 | COX-2 | |

| 4'-CF-Analog | 8.9 | COX-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.